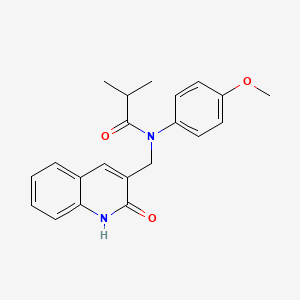![molecular formula C21H16ClN3O2 B7710794 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine](/img/structure/B7710794.png)
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted with a 1,2,4-oxadiazole moiety, a methoxy group, and a chlorophenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.
Substitution reactions:
Coupling reactions: The final step involves coupling the substituted pyridine ring with the 1,2,4-oxadiazole moiety using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of the oxadiazole ring can yield an amine derivative.
科学的研究の応用
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound is of interest for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Similar in structure but lacks the methoxy and pyridine substituents.
2-Methoxy-6-(4-methylphenyl)pyridine: Similar in structure but lacks the oxadiazole moiety.
3-(2-Chlorophenyl)-1,2,4-oxadiazole: Similar in structure but lacks the methoxy and pyridine substituents.
Uniqueness
The uniqueness of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine lies in its combination of functional groups, which confer distinct electronic and steric properties
特性
IUPAC Name |
5-(2-chlorophenyl)-3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-13-7-9-14(10-8-13)18-12-11-16(20(23-18)26-2)19-24-21(27-25-19)15-5-3-4-6-17(15)22/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMZYIHKTHWYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]benzamide](/img/structure/B7710723.png)
![1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-3-methylpiperidine](/img/structure/B7710734.png)
![N-(2,3-dimethylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7710739.png)
![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)
![4-Methoxy-N-(4-methylphenyl)-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzene-1-sulfonamide](/img/structure/B7710743.png)
![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)
![5-[(2-chlorobenzyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7710751.png)



![N-[(Furan-2-YL)methyl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-2-nitroaniline](/img/structure/B7710780.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B7710787.png)
![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)
